molecular formula C8H7ClF3NO B1426560 (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine CAS No. 874571-72-9

(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B1426560
CAS No.: 874571-72-9
M. Wt: 225.59 g/mol
InChI Key: PGMDWCRSNWLKIU-UHFFFAOYSA-N
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Description

(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a methanamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by column chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanamine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired .

Biological Activity

(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine, also known as 4-chloro-2-(trifluoromethoxy)phenylmethanamine, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • A chlorinated phenyl ring
  • A trifluoromethoxy substituent

These features contribute to its reactivity and biological interactions. The presence of the trifluoromethoxy group is particularly significant as it can influence the compound's pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures often possess antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains, including:

  • Staphylococcus aureus
  • Enterococcus faecalis

In vitro assays demonstrated that this compound exhibits significant antibacterial activity comparable to clinically used antibiotics .

2. Anticancer Potential

The structural analogs of this compound have been tested for anticancer effects. Compounds with similar chlorinated phenyl rings have shown promising results in inhibiting cancer cell proliferation in various cancer models .

3. Ion Channel Modulation

Recent studies have explored the compound’s potential as a modulator of ion channels, particularly sodium channels. For example, it has been noted that similar compounds can selectively inhibit Na v1.3 channels, which are implicated in cardiac function and pain pathways . The modulation of these channels may lead to therapeutic applications in pain management and cardiac safety.

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of 4-chlorocinnamanilides, it was found that derivatives containing the trifluoromethoxy group exhibited enhanced antibacterial activity against both gram-positive bacteria and mycobacterial strains. The structural modifications led to improved efficacy compared to traditional antibiotics .

CompoundStructure FeaturesBiological Activity
4-ChloroanilineChlorinated phenyl ringAntimicrobial
TrifluoromethylbenzeneTrifluoromethyl groupSolvent properties
2-Amino-5-chlorobenzophenoneChlorinated phenyl ring with an amineAnticancer

Case Study 2: Ion Channel Inhibition

A study focused on a series of diphenylmethyl amides highlighted the importance of structural modifications in enhancing the selectivity and potency of sodium channel inhibitors. The findings suggested that compounds with trifluoromethoxy substitutions could achieve better binding affinities, indicating their potential use in developing safer pain management therapies .

Properties

IUPAC Name

[2-chloro-4-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMDWCRSNWLKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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